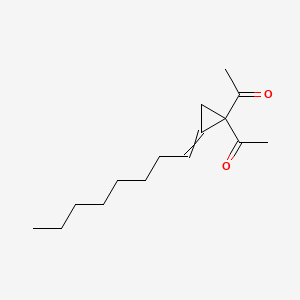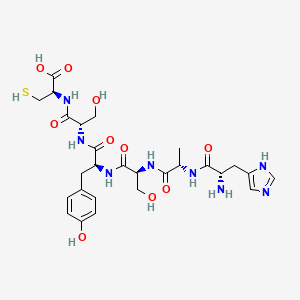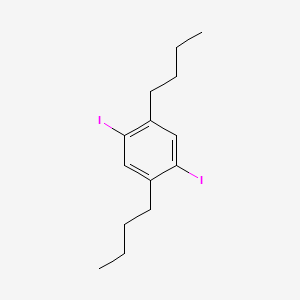![molecular formula C24H40B2O6 B14234785 2,2'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane) CAS No. 241802-45-9](/img/structure/B14234785.png)
2,2'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane) is a complex organic compound that features a phenylene core substituted with hexyloxy groups and dioxaborinane rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane) typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dihydroxy-1,4-phenylene, which is reacted with hexyl bromide in the presence of a base such as potassium carbonate to form 2,5-bis(hexyloxy)-1,4-phenylene.
Formation of Dioxaborinane Rings: The intermediate is then reacted with boronic acid derivatives under specific conditions to form the dioxaborinane rings. This step often requires a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic acids or other oxidized derivatives.
Substitution: The hexyloxy groups can be substituted with other alkyl or aryl groups using appropriate reagents and catalysts.
Coupling Reactions: The dioxaborinane rings can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides and aryl halides are used in the presence of bases or catalysts.
Coupling Reactions: Palladium catalysts are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include boronic acids, substituted phenylene derivatives, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2’-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane) has several scientific research applications:
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and organic semiconductors.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of new catalysts and reagents for industrial chemical processes.
Mécanisme D'action
The mechanism of action of 2,2’-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane) involves its ability to participate in various chemical reactions due to the presence of reactive dioxaborinane rings and hexyloxy groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Bis(hexyloxy)-1,4-bis(hydroxymethyl)benzene
- 2,5-Bis(hexyloxy)benzene-1,4-diacetonitrile
- 2,5-Bis(hexyloxy)terephthalaldehyde
Uniqueness
2,2’-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane) is unique due to the presence of both hexyloxy groups and dioxaborinane rings, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form complex structures makes it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
241802-45-9 |
|---|---|
Formule moléculaire |
C24H40B2O6 |
Poids moléculaire |
446.2 g/mol |
Nom IUPAC |
2-[4-(1,3,2-dioxaborinan-2-yl)-2,5-dihexoxyphenyl]-1,3,2-dioxaborinane |
InChI |
InChI=1S/C24H40B2O6/c1-3-5-7-9-13-27-23-19-22(26-31-17-12-18-32-26)24(28-14-10-8-6-4-2)20-21(23)25-29-15-11-16-30-25/h19-20H,3-18H2,1-2H3 |
Clé InChI |
KOIHWNGNZKBWKJ-UHFFFAOYSA-N |
SMILES canonique |
B1(OCCCO1)C2=CC(=C(C=C2OCCCCCC)B3OCCCO3)OCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


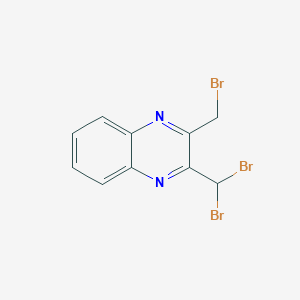
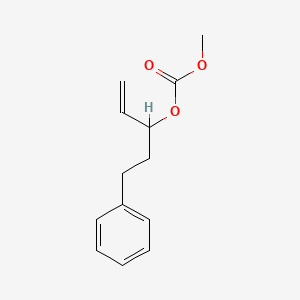
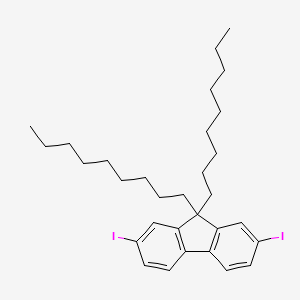

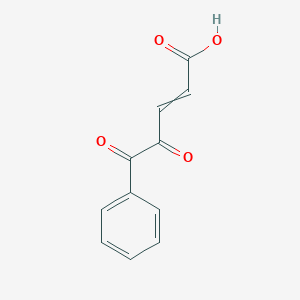

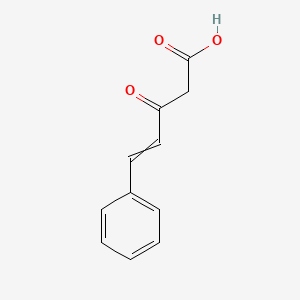
![(2-{[2-(Ethoxycarbonyl)prop-2-en-1-yl]oxy}ethyl)phosphonic acid](/img/structure/B14234758.png)
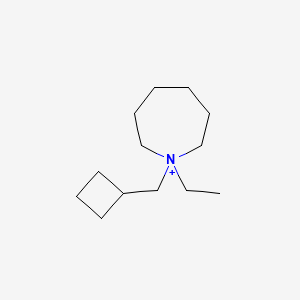
![Methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate](/img/structure/B14234774.png)
![Methyl 4-[3-(trichlorosilyl)propoxy]benzoate](/img/structure/B14234776.png)
